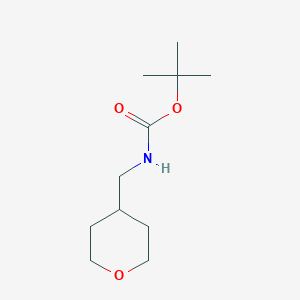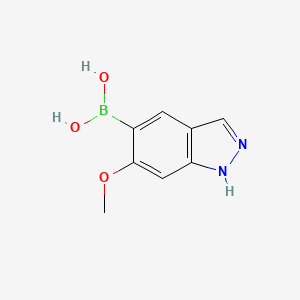
Boc-L-Tyr(Propargyl)-OH DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-Tyr(Propargyl)-OH DCHA is a synthetic amino acid analog that has been used in a variety of scientific applications. It is a versatile compound that has been used in the synthesis of peptides, as well as in the study of protein-protein interactions. It has also been used in the development of therapeutic agents and in the study of molecular recognition and binding. This article will discuss the synthesis of this compound, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Aplicaciones Científicas De Investigación
Boc-L-Tyr(Propargyl)-OH DCHA has been used in a variety of scientific applications. It has been used in the synthesis of peptides, in the study of protein-protein interactions, and in the development of therapeutic agents. It has also been used in the study of molecular recognition and binding, and in the development of drugs and drug delivery systems.
Mecanismo De Acción
Target of Action
Boc-L-Tyr(Propargyl)-OH DCHA, also known as N-BOC-L-Tyr, is a derivative of the amino acid tyrosine
Mode of Action
It’s known that the compound is used in the synthesis of peptides . The Boc (tert-butyloxycarbonyl) group serves as a protective group for the amino acid during peptide synthesis, preventing unwanted side reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound at 0-8 °C to maintain its stability . Furthermore, the compound’s efficacy in peptide synthesis can be influenced by factors such as pH, temperature, and the presence of other reactants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Boc-L-Tyr(Propargyl)-OH DCHA in laboratory experiments has a number of advantages. It is a versatile compound that can be used in a variety of scientific applications. It is also relatively easy to synthesize and is relatively stable in solution. However, it is also important to note that this compound is a relatively expensive compound and can be toxic in large doses.
Direcciones Futuras
Boc-L-Tyr(Propargyl)-OH DCHA has a number of potential future directions. It could be used in the development of therapeutic agents and in the study of molecular recognition and binding. It could also be used in the development of drugs and drug delivery systems. Additionally, it could be used in the study of protein-protein interactions, and in the development of new peptide-based drugs. Finally, it could be used to study the effects of tyrosine kinase receptor activation on cell growth and differentiation.
Métodos De Síntesis
Boc-L-Tyr(Propargyl)-OH DCHA is synthesized using a two-step process. The first step involves the reaction of the Boc-protected amino acid with 4-bromo-1-butanol to form the Boc-protected amino alcohol. The second step involves the reaction of the Boc-protected amino alcohol with propargyl chloride to form the desired this compound.
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-ynoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5.C12H23N/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,6-9,14H,10-11H2,2-4H3,(H,18,21)(H,19,20);11-13H,1-10H2/t14-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWXAIKEIVCIIC-UQKRIMTDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6343047.png)
![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6343059.png)








![2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6343138.png)

